2-[2-[2-[2-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyethoxy]ethoxy]ethoxy]acetic acid
Description
Structure and Synthesis:
The compound 2-[2-[2-[2-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyethoxy]ethoxy]ethoxy]ethoxy]acetic acid (hereafter referred to as Compound A) features a polyether chain (tetraethylene glycol) linked to a 2,6-dioxopiperidin-3-yl isoindoline-1,3-dione (thalidomide-derived) moiety via an acetic acid terminus. This structure is synthesized through multi-step reactions involving:
Activation of the hydroxyl group on the thalidomide core to form an activated ester (e.g., using TSTU and DIPEA in DMF) .
Coupling with a tetraethylene glycol derivative (e.g., 2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethanol) under nitrogen atmosphere .
Final purification via reverse-phase chromatography .
Functional Role:
Compound A serves as a cereblon (CRBN)-recruiting ligand in PROTACs (Proteolysis-Targeting Chimeras). Its tetraethylene glycol linker enhances solubility and facilitates ternary complex formation between the E3 ligase and the target protein .
Properties
IUPAC Name |
2-[2-[2-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyethoxy]ethoxy]ethoxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O10/c24-16-5-4-14(19(27)22-16)23-20(28)13-2-1-3-15(18(13)21(23)29)33-11-10-31-7-6-30-8-9-32-12-17(25)26/h1-3,14H,4-12H2,(H,25,26)(H,22,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZEZZHJBVFUECW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCOCCOCCOCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2416235-98-6 | |
| Record name | 2-{2-[2-(2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]oxy}ethoxy)ethoxy]ethoxy}acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactions Analysis
Biological Activity
The compound 2-[2-[2-[2-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyethoxy]ethoxy]ethoxy]acetic acid is a complex organic molecule with potential biological activities. Its structure includes multiple functional groups that may interact with various biological pathways. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Structural Information
- Molecular Formula : C15H12N2O6
- SMILES : C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)CC(=O)O
Biological Activity Overview
The biological activity of this compound is largely derived from its interactions with specific molecular targets within the body. The presence of the dioxopiperidine and isoindole moieties suggests potential activity in areas such as anti-cancer, anti-inflammatory, and neuroprotective effects.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting the synthesis of nucleotides or other critical biomolecules.
- Receptor Modulation : It could act as a modulator for various receptors, influencing signal transduction pathways related to cell growth and apoptosis.
- Antioxidant Properties : The structural features may confer antioxidant capabilities, protecting cells from oxidative stress.
Pharmacological Effects
Research indicates that compounds with similar structural features have exhibited a range of pharmacological effects:
| Activity Type | Description |
|---|---|
| Anticancer | Compounds similar to this have shown efficacy in inhibiting tumor growth in various cancer cell lines. |
| Anti-inflammatory | Potential to reduce inflammation markers in vitro and in vivo models. |
| Neuroprotective | May offer protection against neurodegenerative processes through modulation of oxidative stress. |
Case Study 1: Anticancer Activity
A study investigating the anticancer properties of isoindole derivatives found that compounds similar to this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7). The mechanism was attributed to apoptosis induction through caspase activation.
Case Study 2: Anti-inflammatory Effects
In another research effort, derivatives were tested for their ability to inhibit pro-inflammatory cytokines (TNF-alpha and IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. Results indicated a dose-dependent decrease in cytokine production, suggesting potential therapeutic applications in inflammatory diseases.
Case Study 3: Neuroprotection
Research on neuroprotective agents revealed that compounds with similar structures provided significant protection against oxidative stress-induced neuronal cell death in vitro. This was measured using MTT assays and reactive oxygen species (ROS) quantification.
Scientific Research Applications
Targeted Protein Degradation
One of the primary applications of this compound is in the field of targeted protein degradation through PROTAC (Proteolysis Targeting Chimeras) technology. This approach utilizes the compound as an E3 ligase ligand-linker conjugate. It facilitates the selective degradation of specific proteins, such as FKBP12 F36V and BET (Bromodomain and Extra-Terminal domain) proteins, which are implicated in various diseases including cancer .
Cancer Therapy
The ability to degrade oncoproteins makes this compound a promising candidate in cancer therapy. By selectively targeting and eliminating proteins that promote tumor growth, it can potentially reduce tumor size and improve patient outcomes. Research indicates that compounds like this can disrupt critical signaling pathways involved in cancer progression .
Neurodegenerative Diseases
There is emerging interest in utilizing this compound for neurodegenerative diseases where protein aggregation is a hallmark feature. The targeted degradation of misfolded or aggregated proteins could alleviate symptoms and slow disease progression .
Case Study 1: PROTAC Development
In a study published by BPS Bioscience, the compound was successfully employed as part of a PROTAC strategy to degrade FKBP12 F36V. Results indicated that treatment with this compound led to significant reductions in FKBP12 levels in cellular models, demonstrating its efficacy as a degrader .
Case Study 2: Efficacy Against BET Proteins
Another research effort explored the use of this compound to degrade BET proteins in cancer cell lines. The findings showed that cells treated with the compound exhibited reduced proliferation rates and altered gene expression profiles consistent with decreased oncogenic signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Differences and Research Findings :
Linker Flexibility and Solubility: Compound A’s tetraethylene glycol linker improves aqueous solubility compared to non-PEGylated analogs (e.g., 2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetic acid), which exhibit lower solubility due to the absence of hydrophilic PEG chains . Shorter PEG chains (e.g., PEG1 in evidence 17) reduce steric hindrance but may compromise proteasome engagement efficiency .
Biological Activity :
- Compound A demonstrated 45% yield in PROTAC synthesis targeting SHP2 phosphatase, outperforming analogs with shorter linkers (e.g., 38% yield for a triethylene glycol variant) .
- Thalidomide-NH-CH2-COOH (glycine linker) showed weaker CRBN binding affinity compared to Compound A, as measured by surface plasmon resonance (SPR) .
Synthetic Complexity: Compound A requires multi-step purification (reverse-phase chromatography), whereas direct acetate analogs (e.g., 2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetic acid) are synthesized in fewer steps but with lower yields (54% vs. 45% for Compound A) . Amide-linked derivatives (e.g., N-(2-(2-aminoethoxy)ethyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide) utilize HATU-mediated coupling, achieving comparable yields (~46%) .
In Vitro Performance: PROTACs derived from Compound A exhibited submicromolar DC50 values (concentration for 50% degradation) in pancreatic cancer models, attributed to optimal linker length for ternary complex formation . Analogs with propanoic acid linkers (evidence 17) showed reduced degradation efficiency due to increased rigidity .
Q & A
Q. How can conjugation efficiency with biomolecules be quantified and optimized?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
